N-(5-Cyclopropoxy-2-methylpyridin-3-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-2-methylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.298 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-methylpyridin-3-YL)methanesulfonamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-2-methylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-Cyclopropoxy-2-methylpyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-methylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide
- N-(5-Cyclopropoxy-2-methylpyridin-3-yl)acetamide
Uniqueness
N-(5-Cyclopropoxy-2-methylpyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-methylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7-10(12-16(2,13)14)5-9(6-11-7)15-8-3-4-8/h5-6,8,12H,3-4H2,1-2H3 |
InChI Key |
GPMARYGOFULLLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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